molecular formula C4H3NO3 B1660746 2-Oxo-1,3-dioxolane-4-carbonitrile CAS No. 827300-17-4

2-Oxo-1,3-dioxolane-4-carbonitrile

Cat. No.: B1660746
CAS No.: 827300-17-4
M. Wt: 113.07
InChI Key: DNMSBVYZDQGYLU-UHFFFAOYSA-N
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Description

2-Oxo-1,3-dioxolane-4-carbonitrile is an organic compound with the molecular formula C4H3NO3. It is characterized by the presence of a ketone group (C=O) and a nitrile group (C≡N) within a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxo-1,3-dioxolane-4-carbonitrile can be synthesized through several methods, including the cyclization of appropriate precursors. One common approach involves the reaction of a suitable diol with a nitrile under acidic conditions to form the dioxolane ring.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,3-dioxolane-4-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.

Scientific Research Applications

2-Oxo-1,3-dioxolane-4-carbonitrile has several applications in scientific research, including:

  • Chemistry: It serves as a chemical intermediate in the synthesis of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

2-Oxo-1,3-dioxolane-4-carbonitrile is similar to other compounds with dioxolane rings and nitrile groups, such as 1,3-dioxolane-4-carbonitrile and 2-oxo-1,3-dioxolane-4-carboxylic acid. its unique combination of functional groups and reactivity sets it apart, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 1,3-Dioxolane-4-carbonitrile

  • 2-Oxo-1,3-dioxolane-4-carboxylic acid

  • 1,3-Dioxolane-4-carboxylic acid

This comprehensive overview highlights the importance of 2-Oxo-1,3-dioxolane-4-carbonitrile in various fields and its potential for future applications

Properties

IUPAC Name

2-oxo-1,3-dioxolane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c5-1-3-2-7-4(6)8-3/h3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMSBVYZDQGYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735444
Record name 2-Oxo-1,3-dioxolane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827300-17-4
Record name 2-Oxo-1,3-dioxolane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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